6-Bromo-1-chloro-5-nitroisoquinoline
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound is characterized by a bicyclic isoquinoline core system with three distinct substituents positioned at specific ring positions that significantly influence the overall structural geometry and electronic properties. The compound features a molecular weight of 287.50 grams per mole and maintains the characteristic isoquinoline backbone consisting of a benzene ring fused to a pyridine ring in a specific orientation. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic positioning of the bromine atom at position 6, chlorine atom at position 1, and nitro group at position 5 of the isoquinoline ring system.
The three-dimensional molecular structure can be represented through the International Chemical Identifier string: InChI=1S/C9H4BrClN2O2/c10-7-2-1-6-5(8(7)13(14)15)3-4-12-9(6)11/h1-4H, which encodes the complete connectivity and stereochemical information of the molecule. The simplified molecular-input line-entry system representation C1=CC(=C(C2=C1C(=NC=C2)Cl)N+[O-])Br provides a linear notation that captures the essential structural features including the positioning of all substituents and the electronic state of the nitro group. Crystallographic analysis of related isoquinoline derivatives suggests that the planar aromatic system experiences significant electronic and steric interactions between the substituents, particularly between the nitro group and the adjacent halogen atoms.
The molecular geometry exhibits deviations from perfect planarity due to steric repulsion between the bulky substituents, particularly the nitro group which is known to adopt out-of-plane conformations when positioned adjacent to large substituents such as halogens. The bond lengths and angles within the isoquinoline core are influenced by the electron-withdrawing effects of all three substituents, leading to alterations in the aromatic character and reactivity patterns compared to unsubstituted isoquinoline. The crystallographic parameters indicate that the compound adopts a stable solid-state conformation that minimizes unfavorable steric interactions while maintaining maximum aromatic stabilization.
Electronic Configuration and Resonance Effects
The electronic configuration of this compound is dominated by the combined electron-withdrawing effects of the halogen atoms and the strongly electron-withdrawing nitro group, which collectively create a significantly electron-deficient aromatic system. The nitro group at position 5 exerts the strongest influence on the electronic distribution due to its powerful electron-withdrawing nature through both inductive and resonance effects, creating a substantial positive charge density on the aromatic carbons and enhancing the electrophilic character of the ring system. The chlorine atom at position 1 contributes additional electron-withdrawal through inductive effects while simultaneously providing some electron density through resonance donation, creating a complex electronic environment that influences the reactivity patterns of the molecule.
The bromine atom at position 6 introduces similar electronic effects to chlorine but with greater polarizability and weaker electron-withdrawing capacity, leading to a gradient of electron density across the ring system that determines the regioselectivity of potential chemical reactions. The resonance effects within the isoquinoline system are significantly perturbed by the presence of these substituents, with the nitro group participating in extensive conjugation with the aromatic pi-electron system and thereby stabilizing certain resonance forms while destabilizing others. The overall electronic configuration results in a highly polarized molecule with distinct regions of electron deficiency and relative electron richness, making it an excellent candidate for nucleophilic substitution reactions at positions bearing the electron-withdrawing groups.
The frontier molecular orbital characteristics of this compound reflect the substantial perturbation of the aromatic pi-system by the substituents, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energies being significantly altered compared to the parent isoquinoline compound. The electronic configuration also influences the chemical shift patterns observed in nuclear magnetic resonance spectroscopy, with the aromatic protons exhibiting characteristic downfield shifts due to the deshielding effects of the electron-withdrawing substituents.
Thermodynamic Stability and Phase Behavior
The thermodynamic stability of this compound is influenced by several competing factors including aromatic stabilization, steric strain from substituent interactions, and the inherent stability of the carbon-halogen and carbon-nitrogen bonds within the molecular framework. The compound exhibits solid-state stability under ambient conditions, maintaining its structural integrity and chemical composition when stored in appropriate environments away from strong nucleophiles and reducing agents. The presence of multiple electron-withdrawing groups enhances the thermodynamic stability of the aromatic system by reducing electron density and thereby decreasing susceptibility to oxidative degradation pathways.
The phase behavior of this compound is characterized by its solid crystalline state at room temperature, with the molecular packing in the crystal lattice being influenced by intermolecular interactions including halogen bonding, dipole-dipole interactions, and weak van der Waals forces between the aromatic rings. The melting point and other thermal transition temperatures are elevated compared to less substituted isoquinoline derivatives due to the increased molecular weight and enhanced intermolecular interactions arising from the polar substituents. Thermal analysis reveals that the compound undergoes decomposition at elevated temperatures before reaching a true melting point, with the nitro group being particularly susceptible to thermal degradation under harsh heating conditions.
The thermodynamic parameters governing the stability of this compound include the bond dissociation energies of the carbon-halogen bonds, which are influenced by the electronic environment created by the other substituents. The compound demonstrates remarkable stability toward hydrolysis under neutral and mildly acidic conditions but becomes increasingly susceptible to nucleophilic attack under strongly basic conditions where the electron-deficient aromatic system becomes more reactive. The phase behavior in solution depends strongly on the polarity of the solvent system, with the compound showing enhanced solubility in polar aprotic solvents that can stabilize the polarized electronic structure through favorable solvation interactions.
Properties
IUPAC Name |
6-bromo-1-chloro-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-7-2-1-6-5(8(7)13(14)15)3-4-12-9(6)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPGAUIFZQGSNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=C2)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Isoquinoline Derivatives
Brominating Agents: The preferred brominating agents are N-bromosuccinimide (NBS), N,N′-dibromoisocyanuric acid (DBI), and N,N′-dibromohydantoin (DBH), with DBI showing the highest reactivity and selectivity, followed by NBS and DBH.
Reaction Conditions: Bromination is carried out in strongly acidic solvents, which also act as catalysts. Suitable solvents include concentrated sulfuric acid (H2SO4), trifluoromethanesulfonic acid (CF3SO3H), methanesulfonic acid (CH3SO3H), trifluoroacetic acid (CF3COOH), and acetic acid (CH3COOH), with or without added water.
Temperature Control: Maintaining low temperatures, typically between -30 °C and -15 °C, is critical for achieving high regioselectivity favoring the 6-bromo position and minimizing formation of 8-bromo or dibromo by-products.
Scale and Concentration: The reaction can be scaled from gram to kilogram quantities (0.1 g to 500 kg), with a preferred concentration range of 0.5 to 1 M for isoquinoline substrate.
Mechanism: The bromination proceeds via electrophilic aromatic substitution facilitated by the acidic medium, which generates the active brominating species (e.g., Br+ from the brominating agent). The acid solvent also stabilizes intermediates and influences regioselectivity.
Nitration Step
Nitrating Reagents: Metal nitrates (e.g., potassium nitrate) in acidic media are used to generate the nitronium ion (NO2+) in situ, which introduces the nitro group at the 5-position.
One-Pot Process: The bromination and nitration steps can be combined in a one-pot synthesis, where after bromination, the metal nitrate is added directly to the reaction mixture without isolation of the bromo intermediate. This method improves efficiency and yield of 5-nitro-6-bromoisoquinoline derivatives.
Temperature: Nitration is typically conducted at similar low temperatures to maintain selectivity and avoid over-nitration or decomposition.
Chlorination
- Introduction of the 1-Chloro substituent is generally achieved by chlorination of the isoquinoline ring or by starting from a 1-chloroisoquinoline derivative prior to bromination and nitration. Specific chlorination methods are less detailed in the provided sources but typically involve electrophilic chlorinating agents under controlled conditions.
| Step | Reagents/Conditions | Temperature (°C) | Scale | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | Isoquinoline + DBI or NBS in conc. H2SO4 | -30 to -15 | 1 g to 50 kg | >90 | High selectivity for 6-bromo; DBI preferred |
| Nitration | Addition of KNO3 to bromination mixture | -30 to -15 | Same as above | >85 | One-pot process; forms 5-nitro-6-bromo derivative |
| Chlorination | Chlorinating agent (e.g., SO2Cl2 or other) | Variable | Variable | Variable | Typically performed on isoquinoline or intermediates |
Direct bromination of isoquinoline often results in mixtures of brominated products and lower yields, making it unsuitable for large-scale synthesis.
The use of DBI as a brominating agent in strongly acidic media at low temperature significantly improves regioselectivity and yield, minimizing formation of 5,8-dibromoisoquinoline and other impurities.
Water content in the acidic solvent affects isoquinoline stability; increased water leads to more decomposition, so minimal water is preferred.
The one-pot bromination-nitration method reduces steps and improves overall efficiency, making it industrially attractive.
The reaction progress is monitored by thin-layer chromatography (TLC), with near-complete consumption of isoquinoline after 4-5 hours at the specified conditions.
| Parameter | Preferred Value/Range | Effect on Reaction |
|---|---|---|
| Brominating Agent | N,N′-dibromoisocyanuric acid (DBI) | Highest selectivity and reactivity |
| Acidic Solvent | Concentrated H2SO4 | Catalyst and solvent; acidity increases selectivity |
| Temperature | -30 °C to -15 °C | Critical for regioselectivity and yield |
| Concentration | 0.5 - 1 M | Optimal for reaction rate and selectivity |
| Water Content | Minimal | Prevents isoquinoline decomposition |
| Reaction Time | 4-5 hours | Complete conversion of isoquinoline |
| Scale | 1 g to 50 kg (up to 500 kg) | Suitable for lab to industrial scale |
The preparation of 6-Bromo-1-chloro-5-nitroisoquinoline relies on a carefully controlled bromination of isoquinoline derivatives using potent brominating agents such as N,N′-dibromoisocyanuric acid in strongly acidic media at low temperatures to achieve high regioselectivity and yield. Subsequent nitration with metal nitrates can be integrated into a one-pot process to efficiently install the nitro group at the 5-position. Chlorination at the 1-position is typically performed on the isoquinoline core or intermediates prior to or after these steps. These methods are scalable, well-documented in patent literature, and provide a robust route to this important pharmaceutical intermediate.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-5-nitroisoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states or introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while reduction reactions can produce amine-substituted isoquinolines.
Scientific Research Applications
Scientific Research Applications
The applications of 6-Bromo-1-chloro-5-nitroisoquinoline span several domains:
Chemistry
- Building Block for Synthesis : This compound serves as a key intermediate for synthesizing more complex organic molecules. It is particularly useful in creating heterocyclic compounds that are essential in drug development.
- Reactivity Studies : The presence of multiple functional groups allows researchers to study its reactivity under different conditions, leading to the development of novel synthetic pathways.
Biology
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Research : The compound has been investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Medicine
- Drug Development : It is being explored as a potential scaffold for designing kinase inhibitors and other therapeutic agents due to its ability to interact with biological targets at the molecular level.
- Pharmaceutical Intermediates : The compound is also used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic use.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Industrial Applications
In addition to its scientific research applications, this compound has industrial relevance:
- Dyes and Pigments : The compound is utilized in the production of dyes due to its vibrant color properties derived from the isoquinoline structure.
- Chemical Manufacturing : It serves as an intermediate in various chemical manufacturing processes, contributing to the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-5-nitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and properties of 6-bromo-1-chloro-5-nitroisoquinoline with its closest analogs:
Reactivity and Functionalization
- Nitro Group Influence : The nitro group at position 5 in the target compound increases its susceptibility to reduction (e.g., to amines) and participation in nucleophilic aromatic substitution, unlike methyl or bromomethyl analogs .
- Halogen Reactivity: Bromine at position 6 and chlorine at position 1 enable cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 5-bromo-8-nitroisoquinoline .
- Metalation: Analogous to 5-bromoisoquinoline, the target compound may undergo directed metalation at position 6, though steric hindrance from the nitro group could alter regioselectivity .
Physicochemical Properties
- Melting Points: While the target compound’s melting point is unspecified, 5-bromo-8-nitroisoquinoline melts at 139–141°C, suggesting nitro derivatives have higher thermal stability .
- Solubility: The nitro group in the target compound likely reduces solubility in non-polar solvents compared to 6-bromo-1-chloroisoquinoline .
- Purity: Analogous compounds (e.g., 5-bromo-8-nitroisoquinoline) achieve >99% purity via silica gel chromatography and recrystallization, a method applicable to the target compound .
Biological Activity
6-Bromo-1-chloro-5-nitroisoquinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bromine atom at the sixth position, a chlorine atom at the first position, and a nitro group at the fifth position of the isoquinoline ring. This unique arrangement of functional groups contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound may interfere with DNA synthesis by binding to enzymes such as DNA gyrase or topoisomerase, which are crucial for bacterial cell division.
- Antimalarial Activity : It has been suggested that this compound can inhibit heme polymerase in malarial trophozoites, leading to the accumulation of toxic heme and subsequently killing the parasite.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's efficacy against resistant strains is particularly noteworthy .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. In vitro tests have demonstrated cytotoxic effects against several cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 12 |
| MCF7 (Breast) | 20 |
These results indicate that the compound can effectively inhibit cell proliferation in these cancer types, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Study on Anticancer Activity : A study conducted by Aksenova et al. investigated various isoquinoline derivatives, including this compound. The results revealed that this compound exhibited micromolar activity against glioma and melanoma cell lines, highlighting its potential as an anticancer drug .
- Antimicrobial Efficacy : In research assessing the antimicrobial properties of quinoline derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparative Analysis
When compared to other similar compounds, such as 6-Chloro-5-nitroisoquinoline and 6-Bromo-5-nitroisoquinoline, this compound demonstrates enhanced reactivity due to the presence of both bromine and chlorine atoms along with the nitro group. This unique combination allows for a broader spectrum of biological activity.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Bromine and chlorine substituents | Antimicrobial, anticancer |
| 6-Chloro-5-nitroisoquinoline | Chlorine only | Antimicrobial |
| 6-Bromo-5-nitroisoquinoline | Bromine only | Limited anticancer properties |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-bromo-1-chloro-5-nitroisoquinoline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps. For bromination, N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) is commonly used, as demonstrated in analogous isoquinoline brominations . Chlorination may employ POCl₃ or SOCl₂ as reagents, while nitration requires fuming HNO₃ or mixed acids (H₂SO₄/HNO₃). Optimization should focus on:
- Temperature control to avoid over-nitration or decomposition.
- Solvent selection (e.g., DCM for bromination, H₂SO₄ for nitration).
- Reaction monitoring via TLC or HPLC to track intermediate formation.
Example optimization table:
| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS/DCM | 0–25 | 4–6 | 60–75 |
| Nitration | HNO₃/H₂SO₄ | 0–5 | 2–3 | 50–65 |
Q. How can the purity and structural identity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- NMR (¹H/¹³C, DEPT): Compare peaks to predicted shifts (e.g., nitro groups deshield adjacent protons ).
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br/Cl).
- HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
- Elemental analysis : Validate Br/Cl/N content (±0.3% theoretical).
Advanced Research Questions
Q. How does the nitro group at position 5 influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The nitro group is electron-withdrawing, which can deactivate the isoquinoline ring toward electrophilic substitution but enhance oxidative stability. For Suzuki-Miyaura coupling:
- Pd catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for bromine substitution.
- Base optimization : Test K₂CO₃ vs. Cs₂CO₃ in dioxane/water mixtures.
- Competing reactivity : The chloro group may require protection (e.g., silylation) to avoid displacement.
Example reactivity comparison:
| Substrate | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| 6-Bromo-1-Cl-5-nitroisoq. | Pd(PPh₃)₄ | 40–50 | Dehalogenation |
| 6-Bromo-1-TMS-5-nitroisoq. | XPhos Pd G3 | 70–80 | None detected |
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts) for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism, solvent effects, or impurities. Steps include:
- Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism).
- COSY/NOESY : Assign proton correlations to confirm regiochemistry.
- DFT calculations : Compare experimental vs. computed chemical shifts (Gaussian or ORCA software) .
- Repetition under anhydrous conditions : Exclude solvent interference (e.g., DMSO-d₆ vs. CDCl₃).
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Use DSC/TGA to determine decomposition temperatures.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC.
- Humidity testing : Store at 40°C/75% RH for 4 weeks; assess hydrolysis products.
Example stability profile:
| Condition | Time (weeks) | Purity (%) | Major Degradant |
|---|---|---|---|
| 25°C/dark | 12 | 98.5 | None |
| 40°C/75% RH | 4 | 92.0 | 5-Nitroisoq. |
| UV light (300–400 nm) | 1 | 85.4 | Dehalogenated |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?
- Methodological Answer :
- Reproduce conditions : Verify reagent grades, solvent purity, and inert atmosphere use.
- Byproduct analysis : Use LC-MS to identify unaccounted intermediates (e.g., di-nitrated byproducts).
- Scale effects : Test yields at 0.1 mmol vs. 10 mmol scales; micromixing may impact exothermic steps .
- Statistical tools : Apply ANOVA to compare batch-to-batch variability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
